molecular formula C9H11NO2 B13784281 Dl-phenylalanine-2,3-13c2

Dl-phenylalanine-2,3-13c2

Cat. No.: B13784281
M. Wt: 167.17 g/mol
InChI Key: COLNVLDHVKWLRT-IOOOXAEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dl-phenylalanine-2,3-13c2: is a labeled form of the amino acid phenylalanine, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions involving phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dl-phenylalanine-2,3-13c2 typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of labeled precursors in a multi-step synthesis process. For example, starting from benzaldehyde-13c2, the labeled phenylalanine can be synthesized through a series of reactions including amination and carboxylation .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the phenylalanine structure. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Dl-phenylalanine-2,3-13c2 undergoes various chemical reactions typical of amino acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dl-phenylalanine-2,3-13c2 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some applications include:

Mechanism of Action

The mechanism of action of Dl-phenylalanine-2,3-13c2 involves its incorporation into metabolic pathways where phenylalanine is a precursor. It is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The labeled carbon atoms allow researchers to trace the metabolic fate of phenylalanine and its derivatives .

Comparison with Similar Compounds

Uniqueness: Dl-phenylalanine-2,3-13c2 is unique due to the dual labeling at positions 2 and 3, which provides more detailed information in metabolic studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of the compound’s metabolic fate and interactions .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-3-phenyl(1,2-13C2)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1

InChI Key

COLNVLDHVKWLRT-IOOOXAEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[13CH]([13C](=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.